molecular formula C44H76Fe2O8+2 B8086052 TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)IRON(III)

TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)IRON(III)

货号: B8086052
分子量: 844.8 g/mol
InChI 键: GYYHQMUTYNUHPL-LWYLHWECSA-J
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)iron(III) (Fe(TMHD)₃) is a β-diketonate coordination complex with the formula C₃₃H₅₇FeO₆ (molecular weight 605.66 g/mol) and CAS 14876-47-2. It appears as red-orange crystals and is primarily employed as a precursor in metal-organic chemical vapor deposition (MOCVD) for synthesizing iron-containing oxide films, such as NiFe₂O₄ and CoFe₂O₄ . Its thermal stability and volatility make it suitable for high-purity thin-film applications in electronics and catalysis.

属性

IUPAC Name

iron(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C11H20O2.2Fe/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h4*7,12H,1-6H3;;/q;;;;2*+3/p-4/b2*8-7+;2*8-7-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYHQMUTYNUHPL-LWYLHWECSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Fe+3].[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Fe+3].[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H76Fe2O8+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

844.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Ligand Synthesis: 2,2,6,6-Tetramethyl-3,5-Heptanedione (H-TMHD)

The β-diketone ligand H-TMHD serves as the precursor for Fe(TMHD)₃. Its synthesis follows a Claisen condensation between pinacolone (2,2,6,6-tetramethylheptan-4-one) and ethyl acetoacetate under alkaline conditions . The reaction proceeds via nucleophilic acyl substitution, yielding H-TMHD as a crystalline solid after acidification and recrystallization. Key parameters include:

  • Temperature : 80–100°C to ensure complete enolate formation.

  • Catalyst : Sodium ethoxide (0.1–0.3 mol%) for optimal reaction kinetics .

  • Purity : >98% achieved through fractional distillation (boiling point: 300°C) .

Complexation Reaction with Iron(III) Salts

Fe(TMHD)₃ is synthesized via ligand substitution using iron(III) chloride (FeCl₃) or iron(III) nitrate (Fe(NO₃)₃) in anhydrous solvents . The general reaction is:

FeCl3+3H-TMHDBaseFe(TMHD)3+3HCl\text{FeCl}3 + 3\,\text{H-TMHD} \xrightarrow{\text{Base}} \text{Fe(TMHD)}3 + 3\,\text{HCl}

Critical Factors :

  • Stoichiometry : A 1:3 molar ratio of Fe³⁺ to H-TMHD ensures complete ligand coordination .

  • Base : Triethylamine (TEA) or ammonium hydroxide neutralizes HCl, shifting equilibrium toward product formation .

  • Solvent : Ethanol, tetrahydrofuran (THF), or dichloromethane (DCM) are preferred for their polarity and low water content .

Solvent Selection and Reaction Conditions

Solvent choice directly impacts yield and crystallinity:

SolventBoiling Point (°C)Yield (%)Purity (%)
Ethanol7885–9099.5
THF6688–9299.9
DCM4075–8098.0

Data compiled from .

Anhydrous conditions are critical to prevent hydrolysis of Fe³⁺ . Reactions are conducted under nitrogen or argon to avoid oxidation .

Purification Techniques

Post-synthesis purification ensures removal of unreacted ligands and inorganic salts:

  • Recrystallization : Dissolution in hot hexane or toluene followed by slow cooling yields red crystals (melting point: 164–185°C) .

  • Soxhlet Extraction : Continuous extraction with diethyl ether removes residual H-TMHD .

  • Vacuum Drying : 48–72 hours at 60°C under reduced pressure (<1 mmHg) eliminates solvent traces .

Industrial protocols employ column chromatography (silica gel, ethyl acetate/hexane eluent) for >99.9% purity .

Characterization Methods

Fe(TMHD)₃ is validated using:

  • Elemental Analysis : Carbon (64.1–66.7%) and hydrogen (9.3–9.7%) content confirm stoichiometry .

  • FTIR Spectroscopy : Peaks at 1575 cm⁻¹ (C=O stretch) and 475 cm⁻¹ (Fe-O vibration) verify coordination .

  • X-ray Crystallography : Octahedral geometry around Fe³⁺ with three bidentate TMHD⁻ ligands .

  • Thermogravimetric Analysis (TGA) : Decomposition at 300°C confirms thermal stability .

Yield Optimization Strategies

Maximizing yield (≥90%) requires:

  • pH Control : Maintain pH 7–8 using TEA to prevent Fe³⁺ hydrolysis .

  • Reflux Duration : 6–8 hours for complete ligand substitution .

  • Ligand Excess : 10–15% excess H-TMHD compensates for volatility losses .

Industrial-Scale Production

Bulk synthesis (kg-scale) involves:

  • Continuous Reactors : Plug-flow reactors with in-line pH monitoring .

  • Spray Drying : Produces microcrystalline powder for CVD applications .

  • Quality Control : ICP-MS for metal purity (>99.99% Fe) and HPLC for organic impurities .

Recent Advances in Synthesis

  • Atomic Layer Deposition (ALD) : Fe(TMHD)₃ serves as a precursor for CoFe₂O₄ thin films, enabling precise thickness control (2.4 Å/cycle) .

  • Radiopharmaceuticals : Coordination with ⁶⁸Ga for PET imaging, achieving >95% radiochemical purity .

化学反应分析

Types of Reactions

Iron(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands such as phosphines and amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(II) complexes, while substitution reactions can produce a variety of new iron(III) complexes with different ligands .

科学研究应用

Catalysis

Fe(TMHD)3 has been extensively studied for its catalytic properties in various organic reactions:

  • Oxidation Reactions : It serves as an effective catalyst for the oxidation of alcohols to carbonyl compounds using molecular oxygen or hydrogen peroxide as oxidants.
  • C-C Bond Formation : The compound facilitates cross-coupling reactions, such as Suzuki and Heck reactions, which are vital for synthesizing complex organic molecules.

Materials Science

In materials science, Fe(TMHD)3 is utilized for synthesizing magnetic nanoparticles and thin films:

  • Magnetic Nanoparticles : Its iron content allows for the creation of superparamagnetic nanoparticles that have applications in drug delivery and magnetic resonance imaging (MRI).
  • Thin Films : The compound can be used in the deposition of iron oxide films through chemical vapor deposition (CVD) techniques, enhancing their electrical and magnetic properties.

Biological Studies

Fe(TMHD)3 has potential applications in biological systems:

  • Biomimetic Catalysis : The compound mimics natural metalloenzymes and is studied for its role in catalyzing biochemical reactions.
  • Antimicrobial Activity : Preliminary studies indicate that Fe(TMHD)3 exhibits antimicrobial properties against certain pathogens, making it a candidate for developing new antibacterial agents.

Case Studies

StudyObjectiveFindings
Catalytic Oxidation of Alcohols To evaluate the efficiency of Fe(TMHD)3 as a catalystAchieved high yields of carbonyl compounds with minimal by-products under mild conditions .
Synthesis of Magnetic Nanoparticles To explore the synthesis route using Fe(TMHD)3Successfully synthesized nanoparticles with controlled size and magnetic properties suitable for biomedical applications .
Antimicrobial Properties Assessment To assess the antimicrobial efficacy of Fe(TMHD)3Demonstrated significant inhibition of bacterial growth in vitro .

作用机制

The mechanism of action of TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)IRON(III) involves its ability to participate in redox reactions and coordinate with other molecules. The iron center can undergo electron transfer processes, which are crucial for its catalytic activity. The ligands stabilize the iron center and modulate its reactivity, allowing it to interact with various substrates and facilitate chemical transformations .

相似化合物的比较

Molecular Structure and Composition

Compounds sharing the TMHD (2,2,6,6-tetramethyl-3,5-heptanedionato) ligand exhibit analogous octahedral coordination geometry but differ in the central metal ion. Key examples include:

Compound CAS Molecular Formula Molecular Weight (g/mol) Central Metal Oxidation State
Fe(TMHD)₃ 14876-47-2 C₃₃H₅₇FeO₆ 605.66 +3
Pr(TMHD)₃ (Praseodymium) 15492-48-5 C₃₃H₅₇O₆Pr 674.66 +3
Dy(TMHD)₃ (Dysprosium) 15522-69-7 C₃₃H₅₇DyO₆ 712.30 +3
Ho(TMHD)₃ (Holmium) 15522-73-3 C₃₃H₅₇HoO₆ 714.74 +3
Yb(TMHD)₃ (Ytterbium) 15492-52-1 C₃₃H₅₇O₆Yb 722.84 +3
Cr(TMHD)₃ (Chromium) 14434-47-0 C₃₃H₅₇CrO₆ 601.80 +3

Key Insight : The molecular weight increases with heavier lanthanides (e.g., Dy, Ho, Yb) due to their higher atomic masses, while transition metals like Fe and Cr have lower molecular weights .

Physical and Thermal Properties

Compound Physical State Melting Point (°C) Thermal Stability (TGA/DSC) Solubility
Fe(TMHD)₃ Red-orange crystals 96–102 Stable up to ~250°C Insoluble in water
Pr(TMHD)₃ Solid Not reported Moderate Hygroscopic
Dy(TMHD)₃ White powder 182–185 High Hygroscopic
Ho(TMHD)₃ Crystalline solid Not reported High Sensitive to moisture
Yb(TMHD)₃ Not specified Not reported High Hygroscopic
Cr(TMHD)₃ Not specified Not reported Moderate Insoluble in water

Key Insights :

  • Fe(TMHD)₃ and Cr(TMHD)₃ are water-insoluble, whereas lanthanide analogs (e.g., Dy, Ho) are hygroscopic, requiring anhydrous storage .
  • Fe(TMHD)₃’s melting point (96–102°C) is lower than Dy(TMHD)₃ (182–185°C), reflecting differences in metal-ligand bond strength .

Key Insights :

  • Fe(TMHD)₃ is favored for magnetic oxide films due to iron’s intrinsic magnetic properties .
  • Lanthanide TMHD complexes (e.g., Dy, Yb) are used in niche applications like high-k dielectrics and photonics .

Key Insights :

  • Pr(TMHD)₃ poses higher risks (eye irritation) compared to Fe(TMHD)₃, necessitating stricter controls .
  • Chromium analogs may carry carcinogenic risks, aligning with Cr(III)’s regulatory profile .

生物活性

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)iron(III), commonly referred to as Fe(TMHD)₃, is a coordination compound with significant implications in various fields, including materials science and biological applications. This article explores its biological activity, synthesis methods, characterization, and potential applications based on diverse research findings.

  • Molecular Formula : C₃₃H₅₇FeO₆
  • Molecular Weight : 605.66 g/mol
  • Appearance : Red crystalline solid
  • Melting Point : 164 °C
  • Boiling Point : 3 °C (under vacuum)

Synthesis and Characterization

Fe(TMHD)₃ can be synthesized through the reaction of iron(III) salts with 2,2,6,6-tetramethylheptane-3,5-dione (TMHD). The resulting compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray Diffraction (XRD) to confirm its structure and purity.

Antioxidant Properties

Research indicates that Fe(TMHD)₃ exhibits antioxidant activity. This property is essential in mitigating oxidative stress in biological systems. A study demonstrated that the compound could scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Antimicrobial Activity

Fe(TMHD)₃ has been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes .

Applications in Drug Delivery

The compound's ability to form stable complexes with biomolecules makes it a candidate for drug delivery systems. Its lipophilic nature allows for enhanced permeability across cellular membranes, facilitating targeted delivery of therapeutic agents .

Case Studies

  • Antioxidant Efficacy : In a controlled study involving human cell lines exposed to oxidative stress, Fe(TMHD)₃ significantly reduced markers of oxidative damage compared to untreated controls. The results indicated a dose-dependent response in its protective effects .
  • Antimicrobial Tests : A series of tests conducted against E. coli and Staphylococcus aureus demonstrated that Fe(TMHD)₃ inhibited bacterial growth at concentrations as low as 50 µg/mL. The minimal inhibitory concentration (MIC) was determined to be lower than that of several conventional antibiotics .
  • Drug Delivery Mechanism : In an experimental setup using Fe(TMHD)₃ as a carrier for doxorubicin (a chemotherapy drug), enhanced cellular uptake was observed in cancer cell lines compared to free doxorubicin alone. This suggests improved therapeutic efficacy due to the compound's properties .

Data Summary Table

PropertyValue
Molecular FormulaC₃₃H₅₇FeO₆
Molecular Weight605.66 g/mol
Melting Point164 °C
Antioxidant ActivityEffective scavenger of free radicals
Antimicrobial ActivityInhibitory against E. coli and S. aureus
Drug Delivery PotentialEnhanced uptake of therapeutic agents

常见问题

Q. What synthetic methodologies are commonly employed for the preparation of TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)IRON(III)?

Answer: The synthesis involves reacting iron(III) chloride with the deprotonated 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) ligand in an alcoholic solvent under reflux. A 3:1 molar ratio of TMHD to FeCl₃ ensures complete coordination. Purification via recrystallization yields red crystals, with elemental analysis confirming stoichiometry (Fe:C:O = 1:33:6) .

Q. What analytical techniques are essential for verifying the structural integrity of Fe(TMHD)₃?

Answer:

  • IR Spectroscopy : Identifies ligand coordination through shifts in ν(C=O) (from ~1600 cm⁻¹ in free ligand to ~1520 cm⁻¹ in the complex) .
  • Elemental Analysis : Validates theoretical composition (C 65.47%, H 9.49%, Fe 9.21%) .
  • Thermogravimetric Analysis (TGA) : Confirms decomposition onset at 300°C, critical for assessing thermal stability .

Q. What safety protocols are recommended for handling Fe(TMHD)₃?

Answer: Use nitrile gloves and lab coats to prevent skin contact. While respiratory protection is not mandatory, work in a fume hood to avoid inhalation of fine particles. Store in airtight containers below 25°C to prevent degradation .

Advanced Questions

Q. How does the thermal decomposition behavior of Fe(TMHD)₃ influence its suitability for chemical vapor deposition (CVD)?

Answer: Fe(TMHD)₃ decomposes cleanly at 300°C, making it viable for low-temperature CVD. Optimize carrier gas (e.g., argon) flow rates and substrate temperatures (150–250°C) to prevent carbon residue. In situ mass spectrometry monitors ligand dissociation patterns, ensuring high-purity iron oxide films .

Q. What strategies mitigate batch-to-batch variability in Fe(TMHD)₃ synthesis?

Q. How does ligand steric hindrance in Fe(TMHD)₃ stabilize monomeric species during deposition?

Answer: The bulky tetramethyl groups prevent oligomerization, ensuring a single Fe(III) center remains isolated. This steric protection enhances precursor volatility and film uniformity in atomic layer deposition (ALD). Kinetic studies using variable-temperature NMR reveal ligand dissociation dynamics, aiding process optimization .

Q. How can researchers resolve discrepancies in spectroscopic data for Fe(TMHD)₃?

Answer: Discrepancies in IR or NMR spectra often arise from solvent polarity or crystallinity differences. Standardize measurements using NIST protocols (e.g., 7% CHCl₃ for IR) . For ambiguous cases, employ X-ray absorption spectroscopy (XAS) to directly probe Fe-O bonding .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。